molecular formula C23H16N4 B14559905 1,1-Cyclohexanedicarbonitrile, 4-(dicyanomethylene)-2,6-diphenyl- CAS No. 62221-11-8

1,1-Cyclohexanedicarbonitrile, 4-(dicyanomethylene)-2,6-diphenyl-

Cat. No.: B14559905
CAS No.: 62221-11-8
M. Wt: 348.4 g/mol
InChI Key: VOQXIXFDVJWZGA-UHFFFAOYSA-N
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Description

1,1-Cyclohexanedicarbonitrile, 4-(dicyanomethylene)-2,6-diphenyl- is a complex organic compound characterized by its unique structure, which includes a cyclohexane ring substituted with dicyanomethylene and diphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Cyclohexanedicarbonitrile, 4-(dicyanomethylene)-2,6-diphenyl- typically involves multi-step organic reactions. One common method includes the reaction of cyclohexanone with malononitrile in the presence of a base to form the dicyanomethylene intermediate. This intermediate is then reacted with benzaldehyde derivatives under specific conditions to introduce the diphenyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1,1-Cyclohexanedicarbonitrile, 4-(dicyanomethylene)-2,6-diphenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the cyano groups, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, which can be further utilized in different applications.

Scientific Research Applications

1,1-Cyclohexanedicarbonitrile, 4-(dicyanomethylene)-2,6-diphenyl- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of advanced materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1,1-Cyclohexanedicarbonitrile, 4-(dicyanomethylene)-2,6-diphenyl- involves its interaction with specific molecular targets and pathways. The dicyanomethylene group can act as an electron-withdrawing group, influencing the reactivity of the compound. The diphenyl groups may contribute to the compound’s stability and interaction with biological targets, potentially affecting enzyme activity and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane, 1,1-dimethyl-: Similar in structure but lacks the dicyanomethylene and diphenyl groups.

    1,1-Cyclohexanediacetic acid: Contains a cyclohexane ring with carboxylic acid groups instead of cyano groups.

Uniqueness

1,1-Cyclohexanedicarbonitrile, 4-(dicyanomethylene)-2,6-diphenyl- is unique due to its combination of dicyanomethylene and diphenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

62221-11-8

Molecular Formula

C23H16N4

Molecular Weight

348.4 g/mol

IUPAC Name

4-(dicyanomethylidene)-2,6-diphenylcyclohexane-1,1-dicarbonitrile

InChI

InChI=1S/C23H16N4/c24-13-20(14-25)19-11-21(17-7-3-1-4-8-17)23(15-26,16-27)22(12-19)18-9-5-2-6-10-18/h1-10,21-22H,11-12H2

InChI Key

VOQXIXFDVJWZGA-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(CC1=C(C#N)C#N)C2=CC=CC=C2)(C#N)C#N)C3=CC=CC=C3

Origin of Product

United States

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